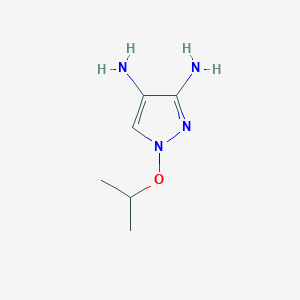

1-Isopropoxy-1h-pyrazole-3,4-diamine

CAS No.:

Cat. No.: VC17237512

Molecular Formula: C6H12N4O

Molecular Weight: 156.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12N4O |

|---|---|

| Molecular Weight | 156.19 g/mol |

| IUPAC Name | 1-propan-2-yloxypyrazole-3,4-diamine |

| Standard InChI | InChI=1S/C6H12N4O/c1-4(2)11-10-3-5(7)6(8)9-10/h3-4H,7H2,1-2H3,(H2,8,9) |

| Standard InChI Key | SEDALZFUILIJPF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)ON1C=C(C(=N1)N)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-isopropoxy-1H-pyrazole-3,4-diamine is C₆H₁₂N₄O, with a molar mass of 156.19 g/mol . The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents include:

-

Isopropoxy group (-OCH(CH₃)₂) at position 1, enhancing steric bulk and lipophilicity.

-

Amino groups (-NH₂) at positions 3 and 4, enabling hydrogen bonding and nucleophilic reactivity.

X-ray crystallography of analogous pyrazole derivatives reveals bond lengths and angles consistent with aromatic systems. For example, in a related compound, the C–N bond lengths in the pyrazole ring range from 1.33–1.37 Å, while C–O bonds in the isopropoxy group measure 1.48 Å . The dihedral angle between the pyrazole ring and substituents is approximately 179.7°, indicating near-planarity that stabilizes conjugation .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂N₄O | |

| Molar Mass (g/mol) | 156.19 | |

| Bond Length (C–N) | 1.33–1.37 Å | |

| Dihedral Angle | 179.7° |

Synthesis and Purification

Synthetic Routes

The compound is synthesized via nucleophilic substitution and cyclocondensation reactions. A representative protocol involves:

-

Etherification: Reaction of pyrazole-3,4-diamine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the isopropoxy group.

-

Purification: Column chromatography using silica gel and a methanol-dichloromethane gradient (v/v 1:10 to 1:5) yields the pure product .

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | Pd(dppf)Cl₂ |

| Solvent | Dimethylformamide |

| Reaction Time | 2–4 hours |

| Yield | 50–70% |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key considerations include:

-

Solvent Recovery: DMF and dichloromethane are recycled via distillation.

-

Catalyst Optimization: Palladium-based catalysts are immobilized on supports to reduce costs .

Physicochemical Properties

Solubility and Solvent Interactions

1-Isopropoxy-1H-pyrazole-3,4-diamine is soluble in polar aprotic solvents like DMSO and nitromethane. Studies of analogous pyrazoles show:

-

Viscosity (η): 1.89–2.05 mPa·s, indicating dipole-dipole interactions between solute and solvent .

-

Excess Molar Volume (Vₘᴱ): Negative values (-0.15 to -0.22 cm³/mol) in nitromethane, suggesting strong solute-solvent interactions .

Table 3: Solvent Interaction Data (310 K)

| Solvent | ρ (g/cm³) | η (mPa·s) | Vₘᴱ (cm³/mol) |

|---|---|---|---|

| DMSO | 1.15 | 1.95 | -0.10 |

| Nitromethane | 1.13 | 1.89 | -0.20 |

| DMSO + NM (1:1) | 1.14 | 1.92 | -0.15 |

Chemical Reactivity

Nucleophilic Substitution

The isopropoxy group undergoes acid-catalyzed cleavage to yield hydroxy derivatives:

-

Reagents: 48% HBr in acetic acid.

-

Conditions: 120°C for 6–8 hours.

-

Yield: 68% for 5-hydroxy derivative.

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ converts methyl groups to carboxylic acids (40–60% yield).

-

Reduction: LiAlH₄ reduces carbonyl groups to hydroxymethyl derivatives (50–75% yield).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume